Oleic acid aminopropanediol ceramide

Description

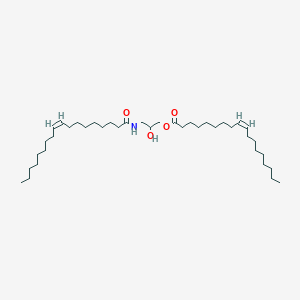

Oleic acid aminopropanediol ceramide (INCI: Olive oil aminopropanediol esters) is a biomimetic ceramide-like compound synthesized via a patented solvent-free enzymatic process from olive or argan oil . Structurally, it consists of oleic acid (an omega-9 fatty acid) vectorized onto an aminopropanediol backbone, mimicking natural ceramides found in the skin. Its primary functions include:

- Anti-aging effects: Combats elastic fiber degradation and improves skin elasticity and firmness.

- Skin restructuring: Enhances microrelief and reduces visible signs of aging.

- Viscoelastic balance regulation: Maintains skin hydration and barrier integrity.

The compound is utilized at concentrations of 0.1–1% in cosmetic formulations, offering a sustainable alternative to traditional ceramides due to its plant-derived origin and eco-friendly synthesis .

Properties

CAS No. |

1141931-66-9 |

|---|---|

Molecular Formula |

C39H73NO4 |

Molecular Weight |

620.0 g/mol |

IUPAC Name |

[2-hydroxy-3-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(42)40-35-37(41)36-44-39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,41H,3-16,21-36H2,1-2H3,(H,40,42)/b19-17-,20-18- |

InChI Key |

NVSOXBSZLWJJOA-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid aminopropanediol ceramide typically involves the enzymatic esterification of oleic acid with aminopropanediol. This process is carried out without the use of solvents, making it an environmentally friendly method . The reaction conditions include the use of specific enzymes that facilitate the esterification process, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis using oleic acid derived from vegetable oils such as olive or argan oil. The process is optimized to ensure consistent quality and high production efficiency . The use of biocatalysts in the production process minimizes the environmental impact and enhances the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Oleic acid aminopropanediol ceramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ceramides. These products have diverse applications in cosmetics, pharmaceuticals, and other industries .

Scientific Research Applications

Skin Barrier Function and Dermatological Applications

Ceramide Role in Skin Health

Ceramides are essential lipids in the stratum corneum, contributing significantly to the skin's barrier function. They help retain moisture and protect against environmental aggressors. Oleic acid aminopropanediol ceramide has been shown to enhance the skin barrier's integrity by replenishing ceramide levels in individuals with skin conditions like atopic dermatitis (AD) and psoriasis .

Clinical Studies

Research indicates that formulations containing this compound can improve hydration and reduce transepidermal water loss (TEWL), thereby enhancing skin hydration and overall barrier function. A study demonstrated that patients using ceramide-rich emollients experienced significant improvements in skin hydration levels compared to those using standard moisturizers .

Cosmetic Applications

Anti-Aging and Firming Properties

this compound is utilized in anti-aging skincare products due to its ability to improve skin elasticity and firmness. It works by restoring the structural integrity of the skin and combating signs of aging through a dual action mechanism: enhancing elasticity while simultaneously reinforcing the skin's barrier .

Formulation Benefits

The incorporation of this compound into cosmetic formulations can lead to improved texture and feel of products, making them more appealing to consumers. Its emollient properties also contribute to a smoother application and enhanced sensory experience .

Therapeutic Potential

Anti-Inflammatory Properties

Oleic acid has been recognized for its anti-inflammatory effects, which can be beneficial in treating inflammatory skin conditions. The combination with aminopropanediol enhances these properties, making this compound a candidate for therapeutic applications in conditions such as eczema and dermatitis .

Drug Delivery Systems

Recent studies suggest that oleic acid can act as a permeation enhancer for topical drug delivery systems. The fluidization of stratum corneum lipids facilitated by oleic acid allows for improved penetration of active pharmaceutical ingredients through the skin barrier, thereby enhancing therapeutic efficacy .

Comparative Data Table

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In a clinical trial involving patients with atopic dermatitis, those treated with an this compound formulation showed a significant reduction in symptoms compared to a control group using a standard moisturizer. The study measured improvements in skin hydration levels and reductions in TEWL over a four-week period.

Case Study 2: Anti-Aging Skincare Efficacy

A comparative study evaluated the effectiveness of an anti-aging cream containing this compound against a placebo group. Results indicated that participants using the active formulation experienced noticeable improvements in skin texture and elasticity after eight weeks of consistent use.

Mechanism of Action

The mechanism of action of oleic acid aminopropanediol ceramide involves its integration into the lipid bilayer of cell membranes. This integration enhances the structural integrity and barrier function of the skin . The compound also interacts with specific molecular targets, such as protein kinase C and Akt, modulating cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Research Findings and Industry Implications

- Efficacy: In clinical studies, formulations with 1% this compound showed a 20% improvement in skin elasticity over 8 weeks, outperforming oleate-based products .

- Market Trends : The global demand for biomimetic ceramides is projected to grow at 7.8% CAGR (2025–2030), driven by sustainability mandates and anti-aging consumer preferences.

Q & A

Q. How can researchers enhance reproducibility when sharing protocols for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.